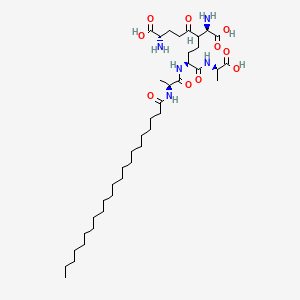
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- is a complex organic compound with a unique structure that combines multiple amino acids and long-chain fatty acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using peptide bond formation techniques. The long-chain fatty acid is then introduced through esterification or amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would also include rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- has several scientific research applications:
Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It serves as a model compound for studying protein-lipid interactions and membrane dynamics.
Industry: It can be used in the formulation of specialized materials and coatings with unique properties.
作用機序
The mechanism of action of D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- D-Alanine, N-(1-oxododecyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
- L-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
Uniqueness
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- is unique due to its specific combination of amino acids and long-chain fatty acids, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
82876-27-5 |
|---|---|
分子式 |
C40H73N5O10 |
分子量 |
784 g/mol |
IUPAC名 |
(2R,7S)-2,7-diamino-3-[(3S)-4-[[(1R)-1-carboxyethyl]amino]-3-[[(2S)-2-(docosanoylamino)propanoyl]amino]-4-oxobutyl]-4-oxooctanedioic acid |
InChI |
InChI=1S/C40H73N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(47)43-28(2)36(48)45-32(37(49)44-29(3)38(50)51)26-24-30(35(42)40(54)55)33(46)27-25-31(41)39(52)53/h28-32,35H,4-27,41-42H2,1-3H3,(H,43,47)(H,44,49)(H,45,48)(H,50,51)(H,52,53)(H,54,55)/t28-,29+,30?,31-,32-,35+/m0/s1 |
InChIキー |
NBLZCSOUWXHAOD-QTVQWWCLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)C(=O)NC(C)C(=O)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC([C@H](C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)C(=O)NC(C)C(=O)O |
同義語 |
FR 48217 FR-48217 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















